molecular formula C10H13NOS B15096086 3-Propoxybenzene-1-carbothioamide

3-Propoxybenzene-1-carbothioamide

Cat. No.: B15096086
M. Wt: 195.28 g/mol
InChI Key: CGDKNGYSGFCHMV-UHFFFAOYSA-N
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Description

3-Propoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzene, featuring a propoxy group at the third position and a carbothioamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxybenzene-1-carbothioamide typically involves the reaction of 3-propoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Propoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

3-Propoxybenzene-1-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propoxybenzene-1-carbothioamide stands out due to its unique combination of a propoxy group and a carbothioamide group, which imparts specific chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-propoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7H,2,6H2,1H3,(H2,11,13)

InChI Key

CGDKNGYSGFCHMV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=S)N

Origin of Product

United States

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